molecular formula C7H16ClNO2 B2389311 5-(Methoxymethyl)-1,4-oxazepane;hydrochloride CAS No. 2287316-96-3

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride

Cat. No.: B2389311
CAS No.: 2287316-96-3
M. Wt: 181.66
InChI Key: FHTRNVOVHHTQQU-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride is a chemical compound belonging to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The hydrochloride salt form of 5-(Methoxymethyl)-1,4-oxazepane is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(Methoxymethyl)butan-1-amine with ethylene oxide under acidic conditions to form the oxazepane ring. The reaction is usually carried out in a solvent such as dichloromethane at a temperature of around 0-5°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 5-(Methoxymethyl)-1,4-oxazepane;hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazepane ring can be reduced to form corresponding amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Formylmethyl)-1,4-oxazepane or 5-(Carboxymethyl)-1,4-oxazepane.

    Reduction: Formation of 5-(Methoxymethyl)-1,4-oxazepane-2-amine.

    Substitution: Formation of various substituted oxazepanes depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethyl)-1,4-oxazepane: The parent compound without the hydrochloride salt.

    5-(Ethoxymethyl)-1,4-oxazepane: A similar compound with an ethoxymethyl group instead of a methoxymethyl group.

    5-(Hydroxymethyl)-1,4-oxazepane: A compound with a hydroxymethyl group.

Uniqueness

5-(Methoxymethyl)-1,4-oxazepane;hydrochloride is unique due to its specific functional group and salt form, which can influence its solubility, stability, and reactivity. The presence of the methoxymethyl group can also affect its chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(methoxymethyl)-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-6-7-2-4-10-5-3-8-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTRNVOVHHTQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCOCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287316-96-3
Record name 5-(methoxymethyl)-1,4-oxazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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